molecular formula C8H10IN B6163578 4-iodo-2-(propan-2-yl)pyridine CAS No. 2383359-80-4

4-iodo-2-(propan-2-yl)pyridine

Cat. No.: B6163578
CAS No.: 2383359-80-4
M. Wt: 247.1
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Description

4-iodo-2-(propan-2-yl)pyridine is an organic compound that belongs to the class of halopyridines. It is characterized by the presence of an iodine atom at the fourth position and an isopropyl group at the second position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-2-(propan-2-yl)pyridine typically involves the iodination of 2-(propan-2-yl)pyridine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-iodo-2-(propan-2-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction Reactions: The iodine atom can be reduced to form 2-(propan-2-yl)pyridine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.

Major Products

    Substitution: Formation of 4-substituted-2-(propan-2-yl)pyridine derivatives.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 2-(propan-2-yl)pyridine.

Scientific Research Applications

4-iodo-2-(propan-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-iodo-2-(propan-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the isopropyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-4-(propan-2-yl)pyridine
  • 3-iodo-2-(propan-2-yl)pyridine
  • 4-bromo-2-(propan-2-yl)pyridine

Uniqueness

4-iodo-2-(propan-2-yl)pyridine is unique due to the specific positioning of the iodine atom and the isopropyl group on the pyridine ring. This unique structure imparts distinct reactivity and biological activity compared to its isomers and analogs. For example, the iodine atom at the fourth position may enhance its electrophilicity, making it more reactive in substitution reactions compared to its 2-iodo or 3-iodo counterparts.

Properties

CAS No.

2383359-80-4

Molecular Formula

C8H10IN

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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